N-Benzyl-N-ethyl-2-methylpent-1-en-1-amine

Description

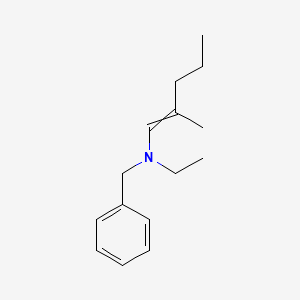

N-Benzyl-N-ethyl-2-methylpent-1-en-1-amine is a tertiary amine featuring a pent-1-enyl backbone substituted with a methyl group at position 2 and two alkyl/aryl groups (benzyl and ethyl) attached to the nitrogen atom.

Properties

CAS No. |

651718-40-0 |

|---|---|

Molecular Formula |

C15H23N |

Molecular Weight |

217.35 g/mol |

IUPAC Name |

N-benzyl-N-ethyl-2-methylpent-1-en-1-amine |

InChI |

InChI=1S/C15H23N/c1-4-9-14(3)12-16(5-2)13-15-10-7-6-8-11-15/h6-8,10-12H,4-5,9,13H2,1-3H3 |

InChI Key |

CCULGXMYXOKPKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=CN(CC)CC1=CC=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-ethyl-2-methylpent-1-en-1-amine typically involves the reaction of benzyl chloride with N-ethyl-2-methylpent-1-en-1-amine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Benzyl-N-ethyl-2-methylpent-1-en-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of this compound oxides.

Reduction: Formation of this compound amines.

Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Chemistry: N-Benzyl-N-ethyl-2-methylpent-1-en-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new biochemical assays or as a probe in molecular biology studies.

Medicine: this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It may be employed in the formulation of advanced polymers or as a precursor in the manufacture of fine chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-2-methylpent-1-en-1-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Bond Characteristics

The compound’s key structural elements include:

- Pent-1-enyl chain : Introduces rigidity and planar geometry due to the double bond.

- N-Benzyl and N-ethyl groups : Provide steric bulk and influence electron density at the nitrogen center.

- Methyl substituent at position 2 : Modifies steric hindrance and electronic effects along the chain.

Table 1: Structural Comparison with Analogous Amines

*Calculated using atomic masses. †Estimated based on typical tertiary amine C-N bond lengths.

Key Differentiators

- Electronic Effects : The pent-1-enyl chain’s terminal double bond may enhance conjugation effects, unlike analogs with internal alkenes (e.g., pent-4-enyl in ).

- Applications : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the target lacks a hydroxyl group, limiting its utility as a directing group but possibly improving stability under harsh conditions.

Biological Activity

N-Benzyl-N-ethyl-2-methylpent-1-en-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anti-neoplastic, and other therapeutic effects. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

This compound is an amine derivative characterized by the presence of a benzyl group and an ethyl substituent on a 2-methylpent-1-en backbone. Its chemical structure can be represented as follows:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives such as N-benzyl-N-methyldecan-1-amine have shown significant inhibition of inflammatory mediators in vitro, including tumor necrosis factor (TNF)-α and interleukin (IL)-1β production during lipopolysaccharide (LPS) stimulation .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Inhibition of TNF-α | Inhibition of IL-1β | Effect on JNK Activation |

|---|---|---|---|

| N-Benzyl-N-methyldecan-1-amine | Yes | Yes | Yes |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined based on further research.

Anti-neoplastic Activity

The potential anti-neoplastic effects of this compound are suggested by its structural similarity to other compounds that have demonstrated cytotoxicity against cancer cells. For example, studies on related benzyl-substituted amines have indicated their ability to induce apoptosis in various cancer cell lines through modulation of cellular signaling pathways .

Case Study: Cytotoxicity in Cancer Cells

In an experimental study, a related compound was tested for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent increase in cell death, with significant activation of apoptotic pathways:

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

This suggests that this compound could possess similar cytotoxic properties warranting further investigation.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Inflammatory Pathways : Similar compounds have been shown to inhibit key signaling pathways involved in inflammation, such as the NF-kB pathway .

- Induction of Apoptosis : The structural features may facilitate interaction with cellular targets involved in apoptosis, leading to programmed cell death in malignant cells .

Toxicological Profile

Preliminary assessments indicate that related compounds do not exhibit significant hepatotoxicity, as evidenced by stable liver enzyme levels (AST and ALT) in treated animal models . This suggests a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.